molecular formula C11H14O3 B8748677 2-Isopropoxy-3-methyl-benzoic acid

2-Isopropoxy-3-methyl-benzoic acid

Cat. No.: B8748677
M. Wt: 194.23 g/mol
InChI Key: JWJROCGWYJMKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-3-methyl-benzoic acid (IUPAC name: 3-methyl-2-(propan-2-yloxy)benzoic acid) is a substituted benzoic acid derivative characterized by an isopropoxy group at the 2-position and a methyl group at the 3-position of the aromatic ring. This structural arrangement confers unique steric and electronic properties, influencing its solubility, acidity, and reactivity. The isopropoxy group enhances lipophilicity compared to smaller alkoxy substituents (e.g., methoxy), while the methyl group introduces additional steric constraints that may affect molecular packing and intermolecular interactions .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-methyl-2-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H14O3/c1-7(2)14-10-8(3)5-4-6-9(10)11(12)13/h4-7H,1-3H3,(H,12,13)

InChI Key

JWJROCGWYJMKLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The compound’s closest structural analogues include:

Compound Name Substituent Positions Functional Groups Molecular Formula Key Properties (Inferred)
2-Isopropoxy-3-methyl-benzoic acid 2-isopropoxy, 3-methyl Carboxylic acid C₁₁H₁₄O₃ Moderate solubility in polar aprotic solvents; acidity influenced by ortho substituents
4-Isopropoxy-3-methylbenzoic acid 4-isopropoxy, 3-methyl Carboxylic acid C₁₁H₁₄O₃ Likely higher crystallinity due to para-substitution; reduced steric hindrance
2-Fluoro-4-methoxybenzoic acid 2-fluoro, 4-methoxy Carboxylic acid, fluoro, methoxy C₈H₇FO₃ Increased acidity (fluoro’s electron-withdrawing effect); lower lipophilicity than isopropoxy derivatives
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid 3-methoxy, 4-methoxycarbonyl Boronic acid, methoxy, ester C₁₀H₁₃BO₅ Enhanced reactivity in Suzuki couplings; ester group modifies solubility

Key Findings :

  • Para-substituted analogues (e.g., 4-isopropoxy-3-methylbenzoic acid) often exhibit higher melting points due to improved crystal packing .
  • Electronic Effects : Electron-donating groups (e.g., isopropoxy) at the ortho position decrease carboxylic acid acidity relative to electron-withdrawing groups (e.g., fluoro in 2-fluoro-4-methoxybenzoic acid) .
  • Lipophilicity : Bulkier substituents like isopropoxy enhance logP values compared to methoxy or hydroxy groups, impacting bioavailability and membrane permeability in drug design .
Functional Group Comparisons
  • Carboxylic Acid vs. Boronic Acid : Unlike phenylboronic acids (e.g., 3-methoxy-4-(methoxycarbonyl)phenylboronic acid), this compound lacks cross-coupling reactivity but offers stability in aqueous environments, making it preferable for formulations requiring pH resistance .
  • Hydroxy vs. Isopropoxy : Replacing the hydroxy group (e.g., in 2-hydroxy-3,5-di(propan-2-yl)benzoic acid) with isopropoxy reduces hydrogen-bonding capacity, altering solubility and thermal stability .

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